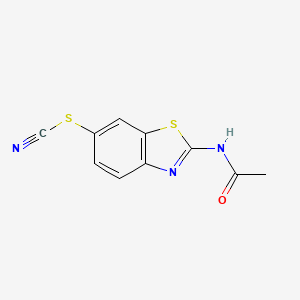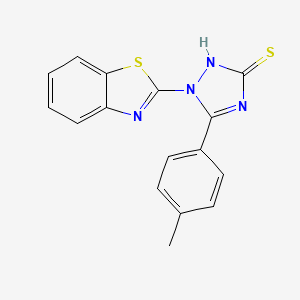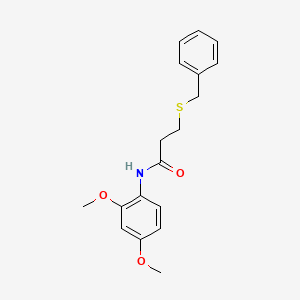![molecular formula C15H13N3O5 B5837685 2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
2-{[(2-nitrophenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-nitrophenoxy)acetyl]amino}benzamide, also known as NIPAB, is an organic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. Studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the activity of various proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a form of programmed cell death. In addition, this compound has been shown to inhibit the growth of various cancer cell lines. The compound has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.
実験室実験の利点と制限
2-{[(2-nitrophenoxy)acetyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is typically high. In addition, this compound has been shown to have low toxicity, making it suitable for use in biological systems. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide. One area of research is the development of this compound as a fluorescent probe for imaging biological systems. Another area of research is the study of this compound as a potential anticancer agent. In addition, there is potential for the use of this compound in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is an organic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of this compound, and further studies are needed to fully understand the potential applications of this compound.
合成法
The synthesis of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide involves the reaction of 2-nitrophenol with acetic anhydride to form 2-nitroacetophenone. This intermediate product is then reacted with 2-aminoacetophenone to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of this compound is typically high, and the compound can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
2-{[(2-nitrophenoxy)acetyl]amino}benzamide has been studied for its potential applications in various fields such as medicine, chemistry, and biology. The compound has been shown to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential as an anticancer agent and has shown promising results in vitro. In addition, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
2-[[2-(2-nitrophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)10-5-1-2-6-11(10)17-14(19)9-23-13-8-4-3-7-12(13)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMSDSICPTLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)


![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)

![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)

![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)